(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity or receptor binding. The exact pathways depend on the compound’s specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-6-hydroxynormethketamine: A structurally related compound with different pharmacological properties.
(2R,6S)-hydroxynormethketamine: Another stereoisomer with distinct biological activity.
Uniqueness
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific stereochemistry and the resulting physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2R)-2,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
MFCLOAFNUWAGGB-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C=C(C=C2)C |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)C |
Origin of Product |
United States |
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